molecular formula C7H10N2O2 B13567678 2-(2-methoxyethyl)-1H-imidazole-5-carbaldehyde

2-(2-methoxyethyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B13567678
M. Wt: 154.17 g/mol
InChI Key: CILUXIZJNAVWED-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)-1H-imidazole-5-carbaldehyde is an organic compound with a unique structure that includes an imidazole ring substituted with a methoxyethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethyl)-1H-imidazole-5-carbaldehyde typically involves the reaction of 2-methoxyethylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imidazole ring, which is then oxidized to form the aldehyde group. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxyethyl group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 2-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid.

    Reduction: 2-(2-Methoxyethyl)-1H-imidazole-5-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxyethyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: An organic solvent with similar methoxyethyl functionality but lacks the imidazole ring and aldehyde group.

    Imidazole-5-carboxaldehyde: Contains the imidazole ring and aldehyde group but lacks the methoxyethyl substitution.

Uniqueness

2-(2-Methoxyethyl)-1H-imidazole-5-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methoxyethyl group and the imidazole ring allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2-(2-methoxyethyl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C7H10N2O2/c1-11-3-2-7-8-4-6(5-10)9-7/h4-5H,2-3H2,1H3,(H,8,9)

InChI Key

CILUXIZJNAVWED-UHFFFAOYSA-N

Canonical SMILES

COCCC1=NC=C(N1)C=O

Origin of Product

United States

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